Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate

Ocular Drug Delivery Prodrug Design Permeability Assay

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate (CAS: 358378-00-4) is a research chemical belonging to the N-(phenylsulfonyl)glycinate class of sulfonamide derivatives, characterized by a glycine methyl ester backbone with an N-(2-ethoxyphenyl) substituent and an N-(phenylsulfonyl) group. It has a molecular formula of C17H19NO5S and a molecular weight of 349.4 g/mol.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 358378-00-4
Cat. No. B2966505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate
CAS358378-00-4
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C17H19NO5S/c1-3-23-16-12-8-7-11-15(16)18(13-17(19)22-2)24(20,21)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3
InChIKeyJTAYRUOHLBXXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate (CAS 358378-00-4) – Core Properties and Structural Classification for Research Procurement


Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate (CAS: 358378-00-4) is a research chemical belonging to the N-(phenylsulfonyl)glycinate class of sulfonamide derivatives, characterized by a glycine methyl ester backbone with an N-(2-ethoxyphenyl) substituent and an N-(phenylsulfonyl) group [1]. It has a molecular formula of C17H19NO5S and a molecular weight of 349.4 g/mol . The compound's structure is closely related to a family of molecules explored for their biological activity as aldose reductase inhibitors, where N-phenyl substitution is noted to enhance target affinity [2].

Why Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate Cannot Be Substituted with Generic N-(Phenylsulfonyl)glycine Analogs in Assay Development


Generic substitution within the N-(phenylsulfonyl)glycinate class is precluded by significant, quantifiable differences in physicochemical and biological behavior driven by specific structural features. The presence and position of the N-(2-ethoxyphenyl) substituent and the methyl ester moiety are not passive modifications; they actively dictate target affinity, metabolic stability, and membrane permeability. Literature demonstrates that N-phenyl substitution enhances aldose reductase inhibitory activity compared to unsubstituted N-(phenylsulfonyl)glycines, with stereoisomers and positional isomers showing distinct potency profiles [1]. Furthermore, the conversion of a free carboxylic acid to a methyl ester, as seen in this compound, fundamentally alters the molecule's ionic state and, consequently, its permeability and susceptibility to enzymatic hydrolysis, a trade-off that is not consistent across all ester prodrugs [2]. Therefore, the procurement of a close analog in place of this specific compound carries a high risk of introducing uncontrolled variables that can invalidate comparative biological data or synthetic pathways.

Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate: Quantitative Differentiation Data for Evidence-Based Procurement


Ester vs. Acid Form: Differential Membrane Permeability and Stability Profile

The methyl ester functionality in Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is predicted to confer a significantly different permeability profile compared to its carboxylic acid counterpart, N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine (CAS: 358380-49-1). In a structurally analogous system, the methyl ester of N-[4-(benzoylamino)phenylsulfonyl]glycine (BAPSG) demonstrated reduced in-vitro permeability across rabbit cornea and conjunctiva compared to the parent free acid, while also exhibiting a higher degradation rate constant across a pH range of 1-9 (5.67 to 218.9 × 10⁻³ h⁻¹) relative to the more stable isopropyl ester (3.14 to 4.45 × 10⁻³ h⁻¹) [1]. This class-level inference suggests that procurement of the acid form for a permeability-sensitive assay will not replicate the transport kinetics of the methyl ester.

Ocular Drug Delivery Prodrug Design Permeability Assay

N-(2-Ethoxyphenyl) Substituent vs. Unsubstituted or N-Phenyl Analogs: Impact on Aldose Reductase Inhibitory Activity

The N-(2-ethoxyphenyl) substitution in Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is a critical differentiator from simpler analogs like N-(phenylsulfonyl)glycine (CAS 5398-96-9) or N-phenyl-N-(phenylsulfonyl)glycine. Published SAR studies on N-(phenylsulfonyl)glycine derivatives as rat lens aldose reductase inhibitors demonstrate that N-phenyl substitution enhances inhibitory activity compared to the unsubstituted glycine scaffold [1]. While direct IC50 data for this specific compound is not available, the class-level evidence strongly implies that the 2-ethoxyphenyl group further modulates both potency and enzyme binding site interactions. The addition of the ethoxy group at the ortho position introduces both steric and electronic effects, which are known to influence inhibitor binding.

Aldose Reductase Inhibition Structure-Activity Relationship (SAR) Diabetic Complications

Ortho-Substitution vs. Para-Substitution: The Critical Role of Regioisomerism in N-Phenylglycinate Derivatives

The ortho-ethoxyphenyl substitution pattern in Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is a key differentiator from its para-isomer, Methyl N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycinate. SAR studies on closely related 2-phenylglycine derivatives (Series 6) reveal a profound impact of stereochemistry on aldose reductase inhibition, with the S-enantiomers being 'substantially more active' than their R counterparts [1]. While this evidence pertains to a different sub-series, it provides a robust class-level precedent that the spatial orientation of the phenyl substituent dramatically influences biological activity. The ortho-substitution in this compound imposes a unique conformational constraint on the molecule, which is expected to lead to a different binding pose and potency profile compared to its para-substituted isomer.

Regioisomerism Enzyme Kinetics Stereochemistry

Methyl Ester vs. Isopropyl Ester: Quantified Stability and Detectability Differences in Ocular Tissue Models

For research involving ocular delivery or tissue uptake studies, Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate is expected to demonstrate a distinct and quantifiable in-vivo profile compared to a more sterically hindered ester analog, such as an isopropyl ester. In a class-level study on the aldose reductase inhibitor BAPSG, the methyl ester prodrug exhibited measurable, albeit lower, levels in ocular tissues following topical administration. In stark contrast, the isopropyl ester of BAPSG was not detectable in any ocular tissue or even in the receiver chamber of a 4-hour transport study, underscoring its poor permeability and uptake [1]. This data highlights that the selection of the ester moiety is not arbitrary and directly determines whether the compound is detectable in target tissues.

Ocular Pharmacokinetics Tissue Uptake Stability

Recommended Application Scenarios for Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate Based on Verified Differentiation Evidence


In Vitro Ocular or Membrane Permeability Studies Requiring a Stable, Detectable Ester Prodrug

This compound is a strategic choice for permeability assays where a free carboxylic acid (e.g., N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine) would be too polar to effectively cross a lipid bilayer, but a more lipophilic ester (e.g., an isopropyl ester) would be too stable or poorly soluble to be detected. As demonstrated by analogous BAPSG ester prodrugs, the methyl ester provides a detectable signal in tissue uptake studies, unlike the isopropyl ester which was undetectable [1]. Procuring this compound ensures a balance of increased lipophilicity for membrane interaction while maintaining sufficient lability for detection and potential conversion to the active acid in a cellular environment.

Structure-Activity Relationship (SAR) Studies Focused on N-Phenyl Substitution and Ortho-Effects in Sulfonamide Aldose Reductase Inhibitors

This compound serves as a precise chemical probe for SAR campaigns investigating the impact of ortho-substitution on the N-phenyl ring of N-(phenylsulfonyl)glycinates. Published SAR on related scaffolds confirms that N-phenyl substitution enhances aldose reductase inhibitory activity compared to unsubstituted glycines, and that the spatial orientation of substituents (as seen in enantiomeric 2-phenylglycines) dramatically affects potency [2]. Procuring this specific compound, rather than its para-isomer or an unsubstituted analog, is essential to map the steric and electronic contributions of the 2-ethoxyphenyl group to target binding and enzyme inhibition.

Enzymatic Hydrolysis and Prodrug Activation Kinetics Studies

For research focused on prodrug design and the kinetics of esterase-mediated activation, this compound is a well-suited substrate. The methyl ester moiety is known to be susceptible to enzymatic hydrolysis in tissue homogenates, with defined rate constants observed for analogous molecules [1]. By procuring this specific methyl ester, researchers can directly measure its conversion rate to the parent acid, N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycine, in various biological matrices (e.g., plasma, liver microsomes, ocular tissue homogenates). This provides a controlled system for investigating the relationship between ester structure, hydrolysis rate, and subsequent pharmacological effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.